8-(2,4-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
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Properties
IUPAC Name |
8-(2,4-dimethylphenyl)sulfonyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S2/c1-5-31-23-22(19-7-9-20(30-4)10-8-19)25-24(26-23)12-14-27(15-13-24)32(28,29)21-11-6-17(2)16-18(21)3/h6-11,16H,5,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCCFQDWGMCPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure and Properties
- The compound is a member of the triazaspiro family, which are characterized by their unique spirocyclic structure.
- It contains multiple functional groups that may influence its biological activity, including a sulfonyl group and an ethyl sulfanyl moiety.
- Compounds with a similar structure often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the triazaspiro framework may enhance binding affinity to biological targets due to its three-dimensional conformation.
Antimicrobial Activity
- Research has shown that sulfonamide derivatives can possess significant antimicrobial properties. The sulfonyl group is known to interfere with bacterial folate synthesis, leading to bacterial cell death.
Anticancer Potential
- Some triazaspiro compounds have been studied for their potential anticancer effects. They may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy :
- A study on similar sulfonamide derivatives showed effective inhibition against various strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 0.5 to 32 µg/mL.
- Cytotoxicity :
- In vitro assays demonstrated that triazaspiro compounds could induce cytotoxic effects in cancer cell lines such as HeLa and MCF-7. IC50 values were observed between 10 µM and 50 µM depending on the specific derivative tested.
Research Findings
- In Vivo Studies : Animal models have indicated that certain derivatives can reduce tumor size when administered at specific dosages over a defined period.
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might inhibit specific kinases involved in cancer cell proliferation.
Data Tables
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